(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol is a cyclopentane derivative with hydroxyl groups at the 1, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol typically involves the following steps:
Starting Material: The synthesis often begins with a cyclopentane derivative.
Hydroxylation: Introduction of hydroxyl groups at the desired positions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Protection and Deprotection: Protecting groups may be used to selectively introduce hydroxyl groups at specific positions, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Reduction of the compound can lead to the formation of cyclopentane derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Cyclopentane derivatives with fewer hydroxyl groups
Substitution: Cyclopentane derivatives with substituted functional groups
Scientific Research Applications
(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-Cyclopentane-1,3-diol
- (2R,3R)-2,3-Butanediol
- 1,3-Butanediol
Uniqueness
(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol is unique due to the specific arrangement of hydroxyl groups on the cyclopentane ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-(hydroxymethyl)cyclopentane-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c7-3-4-1-5(8)2-6(4)9/h4-9H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUPUZHHZBLALZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.